4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid
Overview
Description
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid is an organoboron compound with the molecular formula C12H15BFNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidine-1-carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group:
Introduction of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile, such as an acyl chloride or an ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The piperidine-1-carbonyl group can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid: Similar structure but with different substitution pattern on the phenyl ring.
4-Fluoro-3-(morpholine-1-carbonyl)phenylboronic acid: Similar structure but with a morpholine group instead of a piperidine group.
Uniqueness: 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the piperidine-1-carbonyl group provides additional functional versatility .
Properties
IUPAC Name |
[4-fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYZTKUVJDPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660217 | |
Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-30-4 | |
Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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